molecular formula C15H13FN2O3 B4615952 4-({[(4-Fluorophenyl)carbamoyl]amino}methyl)benzoic acid

4-({[(4-Fluorophenyl)carbamoyl]amino}methyl)benzoic acid

Cat. No.: B4615952
M. Wt: 288.27 g/mol
InChI Key: COTLPIIGUOVHBR-UHFFFAOYSA-N
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Description

4-({[(4-Fluorophenyl)carbamoyl]amino}methyl)benzoic acid is an organic compound that features a benzoic acid core substituted with a fluorophenyl group and a carbamoylamino group

Scientific Research Applications

4-({[(4-Fluorophenyl)carbamoyl]amino}methyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

The synthesis of 4-({[(4-Fluorophenyl)carbamoyl]amino}methyl)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the carbamoylamino intermediate: This step involves the reaction of 4-fluoroaniline with phosgene to form 4-fluorophenyl isocyanate.

    Coupling with benzoic acid derivative: The 4-fluorophenyl isocyanate is then reacted with a benzoic acid derivative, such as 4-aminomethylbenzoic acid, under controlled conditions to form the desired product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

4-({[(4-Fluorophenyl)carbamoyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.

    Hydrolysis: The carbamoylamino group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-({[(4-Fluorophenyl)carbamoyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carbamoylamino group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar compounds to 4-({[(4-Fluorophenyl)carbamoyl]amino}methyl)benzoic acid include:

    4-({[(4-Chlorophenyl)carbamoyl]amino}methyl)benzoic acid: This compound has a chlorophenyl group instead of a fluorophenyl group, which can affect its reactivity and biological activity.

    4-({[(4-Methylphenyl)carbamoyl]amino}methyl)benzoic acid: The presence of a methyl group can influence the compound’s hydrophobicity and interaction with biological targets.

    4-({[(4-Nitrophenyl)carbamoyl]amino}methyl)benzoic acid:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-[[(4-fluorophenyl)carbamoylamino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3/c16-12-5-7-13(8-6-12)18-15(21)17-9-10-1-3-11(4-2-10)14(19)20/h1-8H,9H2,(H,19,20)(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTLPIIGUOVHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)NC2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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